5-Hydroxypyrimidine 5-Hydroxypyrimidine
Brand Name: Vulcanchem
CAS No.: 17043-94-6; 220560-87-2; 26456-59-7; 284682-27-5
VCID: VC4674851
InChI: InChI=1S/C4H4N2O/c7-4-1-5-3-6-2-4/h1-3,7H
SMILES: C1=C(C=NC=N1)O
Molecular Formula: C4H4N2O
Molecular Weight: 96.089

5-Hydroxypyrimidine

CAS No.: 17043-94-6; 220560-87-2; 26456-59-7; 284682-27-5

Cat. No.: VC4674851

Molecular Formula: C4H4N2O

Molecular Weight: 96.089

* For research use only. Not for human or veterinary use.

5-Hydroxypyrimidine - 17043-94-6; 220560-87-2; 26456-59-7; 284682-27-5

Specification

CAS No. 17043-94-6; 220560-87-2; 26456-59-7; 284682-27-5
Molecular Formula C4H4N2O
Molecular Weight 96.089
IUPAC Name pyrimidin-5-ol
Standard InChI InChI=1S/C4H4N2O/c7-4-1-5-3-6-2-4/h1-3,7H
Standard InChI Key LTXJLQINBYSQFU-UHFFFAOYSA-N
SMILES C1=C(C=NC=N1)O

Introduction

Synthesis and Structural Modifications

Synthetic Routes to 5-Hydroxypyrimidine Derivatives

The synthesis of N-alkyl-5-hydroxypyrimidinone carboxamides, as described by , involves a multi-step process:

  • Formation of Amidoximes: Nitriles react with hydroxylamine to yield amidoximes.

  • Cyclization: Michael addition with dimethyl acetylenedicarboxylate followed by intramolecular cyclization generates dihydroxypyrimidine intermediates.

  • Functionalization: Benzoyl protection, alkylation, and carboxamide conjugation produce derivatives with varied substituents.

Table 1: Key Derivatives and Their Antitubercular Activity

CompoundR₁ SubstituentR₃ SubstituentMIC ( Mtb H37Rv, μM)Cytotoxicity (HepG2, μM)
P01o-CF₃Benzyl1.9>50
P04o-CF₃Ethyl0.4>50
P07o-CF₃2-Picolyl2.1>50

Data adapted from demonstrate that o-CF₃ and benzyl groups optimize potency, while methylation or heteroaryl substitutions reduce activity.

Structure–Activity Relationship (SAR) Insights

  • N3-Alkylation: Methyl or ethyl groups at the N3 position enhance potency (e.g., P01 vs. P14) .

  • Hydroxyl Group: The 5-hydroxyl moiety is essential for target binding; methylation abolishes activity .

  • Carboxamide Linkage: Replacement with ketones (e.g., P18) or N-methylation ( P12) disrupts hydrogen bonding, rendering compounds inactive .

Chemical Properties and Reactivity

Magnesium Chelation and Enzymatic Inhibition

5-Hydroxypyrimidine derivatives inhibit magnesium-dependent enzymes by sequestering active-site Mg²⁺ ions. For example, Raltegravir, an HIV-1 integrase inhibitor, exploits this mechanism . In Mtb, derivatives like P01 target DprE1, a flavoenzyme critical for cell-wall biosynthesis, without direct Mg²⁺ dependence .

Oxidation Behavior

Oxidation of 5-hydroxypyrimidine nucleosides (e.g., 5-hydroxy-2′-deoxycytidine) yields 5-hydroxyhydantoin and α-hydroxy-ketone isomers under oxidative conditions . These products induce DNA strand breaks, implicating 5-hydroxypyrimidine in oxidative stress responses .

Biological Activities and Mechanisms

Antitubercular Activity

  • Potency: Derivatives exhibit MIC values of 0.4–2.3 μM against Mtb H37Rv in minimal medium .

  • Bactericidal Effects: P01 reduces Mtb viability by 1–2 log units over 7 days in vitro but lacks activity against nonreplicating cells .

  • Macrophage Efficacy: Active derivatives (e.g., P04) inhibit intracellular Mtb replication in J774 macrophages .

Target Identification and Validation

  • DprE1 Inhibition: Whole-genome sequencing of resistant Mtb strains revealed mutations in dprE1 (e.g., Y314C, P116S), confirming DprE1 as the target .

  • TetR-Regulated Expression: Downregulating dprE1dprE2 increases susceptibility to P01 and P04, validating on-target activity .

Table 2: Resistance Profiles of dprE1 Mutants

MutationMIC Fold Change ( P01)Cross-Resistance to BTZ043
Y314C32×Yes
P116S16×No
N346SNo

Data from highlight mutation-specific resistance patterns.

Analytical and Computational Insights

Analytical Characterization

High-performance liquid chromatography (HPLC) and mass spectrometry (MS) identify oxidation products like 5-hydroxyhydantoin, with retention times and fragmentation patterns aiding quantification .

Molecular Docking Studies

Docking of P01 into DprE1 reveals:

  • Hydrogen bonds between the 5-hydroxyl group and H132/Q336.

  • Hydrophobic interactions between the N3-methyl group and K367 .

  • Disruption of these interactions (e.g., P17) abolishes activity .

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